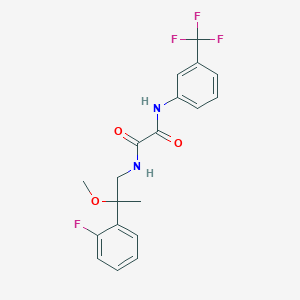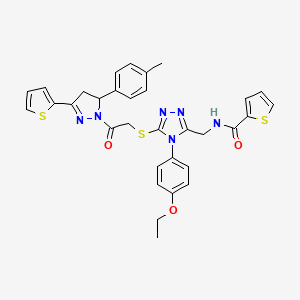
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O3S3 and its molecular weight is 642.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Mechanistic Insights
The compound's utility in synthetic chemistry has been demonstrated through reactions involving thiourea, showcasing the potential for ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms to yield complex heterocyclic structures (Ledenyova et al., 2018). This reactivity is crucial for the development of novel pharmaceuticals, especially in the context of discovering new therapeutic agents.
Applications in Fluorescent Dye Synthesis
Additionally, related compounds have been utilized as building blocks in the synthesis of fluorescent dyes, which are important for biological labeling and imaging applications. These dyes, characterized by their ability to emit light upon excitation, are valuable tools in medical diagnostics and research (Witalewska et al., 2019). The synthesis of such dyes involves strategic functionalization to achieve desired photophysical properties, underscoring the compound's versatility in organic synthesis.
Role in Antitumor Agent Synthesis
The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, derived from similar compounds, has been explored for their potent anti-tumor activities. These efforts are part of a broader search for new chemotherapeutic agents capable of inhibiting cancer cell proliferation (Gomha et al., 2016). Such research highlights the critical role of sophisticated organic synthesis in the development of new treatments for cancer.
Antimicrobial Applications
Research into compounds derived from this chemical structure has also led to the discovery of potential antimicrobial agents. These studies focus on creating molecules that can combat bacterial and fungal infections, addressing the growing need for novel antibiotics in the face of increasing antibiotic resistance (Desai et al., 2011). The ability to synthesize and evaluate a variety of derivatives allows for the targeted exploration of new antimicrobial strategies.
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O3S3/c1-3-41-24-14-12-23(13-15-24)37-29(19-33-31(40)28-7-5-17-43-28)34-35-32(37)44-20-30(39)38-26(22-10-8-21(2)9-11-22)18-25(36-38)27-6-4-16-42-27/h4-17,26H,3,18-20H2,1-2H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJFZWQJDQHQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)C)CNC(=O)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-(4-oxo-4H-chromene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2866355.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2866356.png)
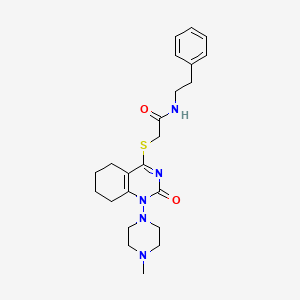

![1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2866361.png)
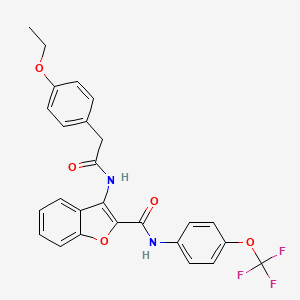
![5-(3,4-difluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2866364.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2866368.png)
![2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2866369.png)
![1-(3,6-Dichlorocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2866372.png)
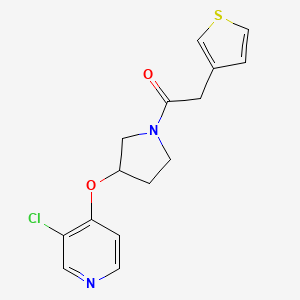
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2866375.png)
